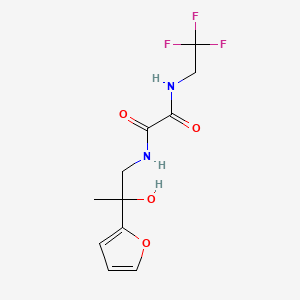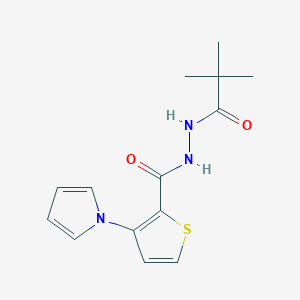
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, also known as DPTH, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPTH is a member of the thiophene carbohydrazide family, which has been shown to possess a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
科学研究应用
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including antimicrobial, antiviral, and anticancer properties. In particular, N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to possess antiviral activity against influenza A virus and antimicrobial activity against gram-positive bacteria.
作用机制
The mechanism of action of N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is not fully understood, but it is thought to involve the inhibition of various cellular pathways involved in cell growth and proliferation. N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of gram-positive bacteria and influenza A virus. N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has also been shown to inhibit the activity of HDACs and topoisomerase II, which are enzymes that play key roles in the regulation of gene expression and DNA replication and repair.
实验室实验的优点和局限性
One of the advantages of N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide. One area of research is the development of new analogs of N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide with improved solubility and bioactivity. Another area of research is the identification of new targets for N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, which could lead to the development of new therapeutics for a range of diseases. Finally, further studies are needed to fully understand the mechanism of action of N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide and its potential therapeutic applications.
合成方法
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can be synthesized using a simple two-step reaction. The first step involves the reaction of 2-thiophenecarbohydrazide with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The second step involves the reaction of the resulting intermediate with pyrrole in the presence of a catalyst such as copper(II) acetate. The final product is obtained after purification by column chromatography.
属性
IUPAC Name |
N'-(2,2-dimethylpropanoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2,3)13(19)16-15-12(18)11-10(6-9-20-11)17-7-4-5-8-17/h4-9H,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCQXYSDFGFCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Nitrofuran-2-yl)formamido]propanoic acid](/img/structure/B2835109.png)
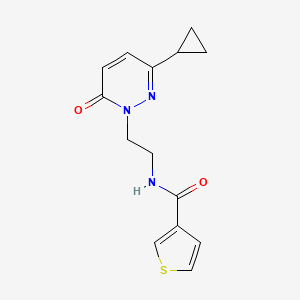
![[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2835111.png)
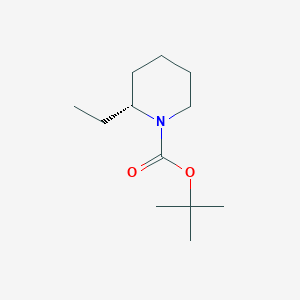
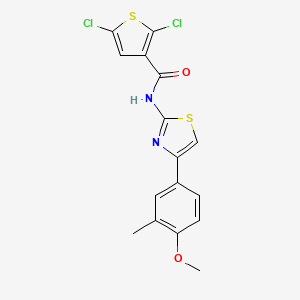
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2835117.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2835118.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2835119.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-phenylpyrimidin-4-one](/img/structure/B2835120.png)

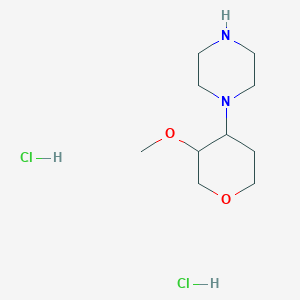
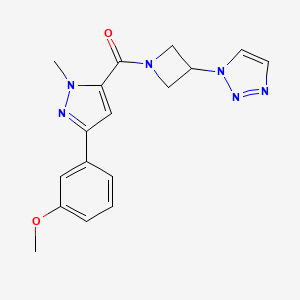
![5-amino-1-[(3-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide](/img/structure/B2835129.png)
